molecular formula C16H18N2O2 B12278851 QuinolactacinA

QuinolactacinA

Cat. No.: B12278851
M. Wt: 270.33 g/mol
InChI Key: FLHQAMWKNPOTDV-LLTODGECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolactacin A is a natural product belonging to the class of N-methyl-4-quinolones. It is derived from fungi, specifically from the Penicillium species. This compound exhibits a wide range of biological activities, making it a subject of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

Quinolactacin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinolone core and the N-methyl group .

Common Reagents and Conditions

Common reagents used in the reactions involving Quinolactacin A include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of Quinolactacin A depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinolone core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinolactacin B and C: These are other quinolone compounds derived from the Penicillium species.

    Fluoroquinolones: A class of synthetic antibiotics that also contain the quinolone core.

Uniqueness of Quinolactacin A

Quinolactacin A is unique due to its natural origin and the presence of the N-methyl-4-quinolone structure. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13?/m0/s1

InChI Key

FLHQAMWKNPOTDV-LLTODGECSA-N

Isomeric SMILES

CC[C@H](C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Origin of Product

United States

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